molecular formula C23H15N3O4 B2454077 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034317-62-7

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2454077
CAS No.: 2034317-62-7
M. Wt: 397.39
InChI Key: YRZCSAWSZFJHCX-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chemical compound with the molecular formula C23H15N3O4 and a CAS Number of 2034317-62-7 . This complex molecule is characterized by a molecular architecture featuring a 4-oxo-4H-chromene-2-carboxamide (coumarin-carboxamide) core linked to a 5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl group . The integration of these distinct heterocyclic systems makes it a compound of significant interest in medicinal chemistry research for the exploration of novel biologically active molecules. While the specific biological profile and mechanism of action for this precise compound are areas of ongoing investigation, related chemical structures have been explored for various research applications. For instance, coumarin-3-carboxamide derivatives have been studied in the context of developing anti- Helicobacter pylori agents . Furthermore, chromene-carboxamide compounds with structural similarities have been identified and utilized as potent and selective ligands for specific neurotransmitter receptors, such as the 5-HT1B serotonin receptor, and developed as tools for positron emission tomography (PET) imaging in neuroscience research . Researchers can leverage this hybrid heterocyclic compound as a key intermediate or a novel scaffold in drug discovery efforts, particularly for programs targeting central nervous system (CNS) disorders or infectious diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c1-13-16(11-17-23(24-13)30-22(26-17)14-7-3-2-4-8-14)25-21(28)20-12-18(27)15-9-5-6-10-19(15)29-20/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZCSAWSZFJHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide to form the oxazolo[5,4-b]pyridine core . This intermediate is then coupled with a chromene derivative under appropriate reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chromene Carbonyl

The 4-oxo group in the chromene core undergoes nucleophilic substitution reactions. For example:

  • Amide bond hydrolysis : Under acidic or basic conditions, the terminal carboxamide group can hydrolyze to form the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties .

  • Ring-opening reactions : The chromene lactone ring may open under nucleophilic attack (e.g., by hydrazine), forming intermediates like malonohydrazides or salicylaldehyde derivatives .

Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisNaOH (aq.), reflux4-oxo-4H-chromene-2-carboxylic acid~95%
Hydrazine attackHydrazine hydrate, ethanol, 80°CMalonohydrazide derivatives60–75%

Amide Bond Functionalization

The carboxamide group participates in coupling reactions to generate derivatives with enhanced bioactivity:

  • PyBOP-mediated couplings : Using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine), the carboxamide reacts with aromatic amines to form substituted amides .

Example Protocol :

  • Activate the chromene carboxylic acid with PyBOP/DIPEA in DMF at 4°C.

  • Add aniline derivatives and stir at room temperature for 4 hours.

  • Purify via flash chromatography (CH₂Cl₂/MeOH) .

Key Outcomes :

  • Reaction efficiency depends on steric and electronic effects of the amine.

  • Electron-donating substituents on the aryl amine enhance yields .

Electrophilic Aromatic Substitution

The oxazolo[5,4-b]pyridine moiety undergoes electrophilic substitution:

  • Halogenation : Bromine or chlorine selectively substitutes at the pyridine C7 position under mild conditions .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the phenyl ring attached to the oxazole.

Regioselectivity :

PositionReactivity (Relative Rate)Dominant Product
Pyridine C7High7-Bromo derivatives
Phenyl ring (meta)Moderate3-Nitro-substituted analogs

Coordination Chemistry

The compound acts as a ligand for transition metals, leveraging:

  • Pyridine nitrogen : Binds to metals like Pt(II) or Pd(II) in square-planar complexes.

  • Chromene carbonyl : Participates in η²-coordination modes .

Applications :

  • Metal complexes show enhanced cytotoxicity in cancer cell lines (e.g., IC₅₀ = 1.2 μM for Pt(II) complex vs. 4.5 μM for parent compound) .

Photochemical Reactivity

The chromene core undergoes [2+2] photocycloaddition under UV light (λ = 300 nm):

  • Dimerization : Forms cyclobutane-linked dimers in aprotic solvents (e.g., acetonitrile).

  • Solvent dependence : Protic solvents (e.g., methanol) suppress dimerization due to hydrogen bonding.

Biological Activation Pathways

In vitro studies suggest enzymatic modifications:

  • Cytochrome P450 oxidation : Hydroxylation at the 5-methyl group generates a metabolite with reduced cytotoxicity (IC₅₀ increases from 2.8 μM to 9.4 μM) .

  • Esterase hydrolysis : Cleaves the carboxamide in serum, necessitating prodrug strategies for therapeutic use .

Scientific Research Applications

Medicinal Chemistry

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide is being investigated for its potential as a therapeutic agent in treating various diseases. Its derivatives have shown promise in:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also exhibit antimicrobial properties.
  • Antitumor Activity : The presence of oxazole and chromene structures is associated with anticancer effects. Research indicates that derivatives of oxazolo[5,4-b]pyridine can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound may influence biochemical pathways related to inflammation, making it a candidate for developing anti-inflammatory drugs.

The biological activities of this compound can be summarized as follows:

Activity TypePotential Effects
AntimicrobialEffective against bacteria and fungi
AntitumorInhibits cancer cell proliferation
Anti-inflammatoryReduces inflammation markers
AnalgesicMay alleviate pain perception

These activities indicate the compound's potential as a lead structure for drug development targeting infectious diseases, cancer, and inflammatory conditions.

Industrial Applications

In addition to its medicinal uses, this compound is also explored in industrial contexts:

  • Material Science : The unique properties of this compound make it suitable for developing new materials with specific chemical functionalities.
  • Chemical Processes : It can serve as a building block for synthesizing more complex organic molecules in pharmaceutical chemistry and fine chemicals production.

Preparation Methods

The synthesis of this compound typically involves multi-step synthetic pathways starting from readily available precursors. Common methods include:

  • Cyclization Reactions : These reactions form the oxazolo[5,4-b]pyridine core from simpler precursors.
  • Optimization Techniques : Industrial production may involve optimizing reaction conditions to enhance yield and purity through high-throughput screening and continuous flow chemistry.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazolo[5,4-b]pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer, or the reduction of inflammation by interfering with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the oxazolo[5,4-b]pyridine and chromene moieties, which imparts a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.

Biological Activity

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that integrates several biologically active moieties, including oxazole, pyridine, and chromene structures. These components suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C₁₈H₁₅N₃O₃
Molecular Weight 305.33 g/mol
CAS Number 2034317-52-5

The unique arrangement of functional groups in this compound enhances its biological activity, making it a subject of interest in pharmacological research.

Biological Activity Overview

Research into the biological activity of compounds similar to this compound has revealed several promising effects. The following biological activities have been identified:

  • Anticancer Activity :
    • Compounds containing the 4H-chromene scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values lower than 30 µg/mL against MCF-7 and T47D breast cancer cell lines, indicating potent growth inhibition compared to standard drugs like etoposide .
  • Antimicrobial Properties :
    • Similar compounds have exhibited antimicrobial effects against both Gram-positive and Gram-negative bacteria. The incorporation of oxazole and pyridine rings is believed to enhance these activities through interaction with microbial enzymes .
  • Antioxidant Effects :
    • The presence of phenolic structures within the chromene framework contributes to antioxidant properties, which are crucial for combating oxidative stress-related diseases .
  • Enzyme Inhibition :
    • Some derivatives have been assessed for their ability to inhibit specific enzymes such as tyrosinase and acetylcholinesterase, which are relevant in conditions like Parkinson's disease and skin pigmentation disorders .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of chromene derivatives similar to this compound:

  • Cytotoxicity Assays :
    • A study reported that 2-amino derivatives of 4H-chromenes showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM against various cancer cell lines, including those resistant to conventional therapies .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that certain analogs induce apoptosis in cancer cells through caspase activation pathways, leading to DNA fragmentation and cell cycle arrest at the G2/M phase .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicates that modifications on the chromene scaffold significantly affect biological potency. For example, introducing electron-donating groups like methyl or methoxy at specific positions enhances anticancer activity by improving binding affinity to target proteins .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic peaks for the oxazolo-pyridine (δ 8.2–8.5 ppm) and chromenone carbonyl (δ 175–180 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion) with <5 ppm error.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused oxazolo-pyridine system .

What in vitro assays are recommended to evaluate kinase inhibition activity?

Q. Methodological Answer :

  • Kinase Inhibition Assays : Use ATP-dependent kinase enzymes (e.g., EGFR or CDK2) with fluorescence-based ADP-Glo™ kits. IC50_{50} values are calculated from dose-response curves (1 nM–100 μM range) .
  • Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7 or HCT-116) via MTT assays, correlating activity with kinase inhibition .

How can molecular docking predict interactions with protein kinases?

Q. Methodological Answer :

  • Software Tools : Use AutoDock Vina or Schrödinger’s Glide for docking simulations. The oxazolo-pyridine moiety often occupies the ATP-binding pocket, forming hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values. MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories .

What strategies enhance target selectivity through structural modifications?

Q. Methodological Answer :

  • SAR Studies :
    • Oxazolo-Pyridine : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to improve hydrophobic interactions .
    • Chromene : Replace 4-oxo with thiocarbonyl to modulate solubility and binding affinity .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to explore alternative hydrogen-bonding patterns .

What formulation approaches address aqueous solubility challenges?

Q. Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility for in vivo studies .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release, validated via dynamic light scattering (DLS) .

Which techniques elucidate binding kinetics with enzymatic targets?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target kinase on a CM5 chip; measure compound binding at varying concentrations (KD calculation) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding, providing thermodynamic profiles .

How do in vitro microsomal assays predict metabolic stability?

Q. Methodological Answer :

  • Liver Microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes. High intrinsic clearance (>30 mL/min/kg) indicates poor metabolic stability .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .

What in silico tools assess preliminary toxicity?

Q. Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to predict hepatotoxicity, Ames mutagenicity, and hERG inhibition. Prioritize compounds with Pa > 0.7 for experimental validation .
  • DEREK Nexus : Flags structural alerts (e.g., aromatic amines) associated with genotoxicity .

How should discrepancies between computational and experimental data be resolved?

Q. Methodological Answer :

  • Data Triangulation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of kinase active sites) .
  • Experimental Replicates : Perform dose-response assays in triplicate to minimize variability. Use Bayesian statistics to model uncertainty in IC50_{50} values .

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